
A Comparative Meta-Analysis of ADH-1 in
Oncology Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Adh-1

Cat. No.: B1671831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for ADH-1, a first-in-

class N-cadherin antagonist. The document objectively compares the performance of ADH-1
with alternative standard-of-care therapies in relevant oncological indications, supported by

available experimental data. Detailed methodologies for key clinical trials are provided to aid in

the critical evaluation of the findings.

Introduction to ADH-1
ADH-1 (Exherin) is a synthetic, cyclic pentapeptide designed to competitively inhibit N-

cadherin, a cell-cell adhesion molecule frequently overexpressed in various cancers.[1] N-

cadherin plays a crucial role in tumor progression, including angiogenesis, invasion, and

metastasis.[2] By targeting N-cadherin, ADH-1 aims to disrupt the tumor vasculature and

induce apoptosis in cancer cells.[3] Clinical trials have investigated ADH-1 as a monotherapy

and in combination with chemotherapy for various solid tumors, most notably advanced

melanoma.

Comparative Analysis of Clinical Trial Data
This section presents a summary of key quantitative data from clinical trials involving ADH-1
and established treatments for advanced melanoma, a primary indication for which ADH-1 has

been investigated.

ADH-1 (Exherin) - Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1671831?utm_src=pdf-interest
https://www.benchchem.com/product/b1671831?utm_src=pdf-body
https://www.benchchem.com/product/b1671831?utm_src=pdf-body
https://www.benchchem.com/product/b1671831?utm_src=pdf-body
https://www.benchchem.com/product/b1671831?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.9578
https://www.merck.com/news/ten-year-data-for-mercks-keytruda-pembrolizumab-demonstrates-sustained-overall-survival-benefit-versus-ipilimumab-in-advanced-melanoma/
https://www.benchchem.com/product/b1671831?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0111920
https://www.benchchem.com/product/b1671831?utm_src=pdf-body
https://www.benchchem.com/product/b1671831?utm_src=pdf-body
https://www.benchchem.com/product/b1671831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Efficacy of ADH-1 in Advanced Solid Tumors
(Phase I)

Parameter ADH-1 Monotherapy

Number of Patients 46

Tumor Types Various refractory solid tumors

N-cadherin Positive 25 (54%)

Objective Response Rate (ORR)
One partial response (in an N-cadherin positive

tumor)

Disease Control Rate (DCR) 11 patients

Maximum Tolerated Dose (MTD) Not reached (up to 1000 mg/m²)

Data synthesized from a Phase I study in patients with advanced solid tumors.[4]

Table 2: Efficacy of ADH-1 in Combination with
Melphalan for Advanced Extremity Melanoma (Phase II)

Parameter ADH-1 + Melphalan
Historical Control
(Melphalan alone)

Number of Patients 45 N/A

Complete Response (CR) 17 (38%) ~29%

Partial Response (PR) 10 (22%) ~11%

Overall Response Rate (ORR) 27 (60%) ~40%

Stable Disease (SD) 6 (13%) N/A

Progressive Disease (PD) 8 (18%) N/A

N-cadherin Positive Tumors 20 of 29 tested (69%) N/A

Data from a prospective, multicenter Phase II trial. Historical control data is provided for

context.[5]
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Table 3: Comparative Efficacy of Standard-of-Care
Therapies in Advanced Melanoma

Therapy
Overall Response Rate
(ORR)

Median Overall Survival
(mOS)

Dacarbazine ~15%[6] ~9 months[7]

Temozolomide 13-24%[8] ~8.4-9.7 months[8]

Ipilimumab (anti-CTLA-4) ~19%[9] ~19.9 months[9]

Nivolumab (anti-PD-1) ~37%[10] ~36.9 months[10]

Pembrolizumab (anti-PD-1)
~33% (overall), 45%

(treatment-naïve)[11]
~32.7 months[12]

Nivolumab + Ipilimumab ~58%[13] ~71.9 months[9]

Data compiled from various clinical trials and review articles.

Table 4: Common Grade 3/4 Toxicities
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Therapy Common Grade 3/4 Adverse Events

ADH-1 (monotherapy)
Fatigue, nausea, chest pain, dysgeusia (mostly

Grade 1-2)[4]

ADH-1 + Melphalan
Creatine phosphokinase increase, arterial injury,

neutropenia, pneumonitis[5]

Dacarbazine
Nausea/vomiting, neutropenia,

thrombocytopenia[3]

Temozolomide Thrombocytopenia[14]

Ipilimumab
Immune-related adverse events (e.g., colitis,

dermatitis)[9]

Nivolumab
Immune-related adverse events (e.g.,

pneumonitis, colitis)[9]

Pembrolizumab Immune-related adverse events[15]

Nivolumab + Ipilimumab
Higher rates of immune-related adverse events

compared to monotherapy[9]

This table provides a general overview of common severe toxicities. For a complete list, refer to

the specific clinical trial publications.

Experimental Protocols
ADH-1 Phase I Trial in Advanced Solid Tumors
(NCT00097391)

Study Design: An open-label, dose-escalation Phase I study.[16]

Patient Population: Adult patients with advanced, measurable solid tumors refractory to

standard therapy. Patients were stratified by their tumor's N-cadherin expression status.[4]

Intervention: ADH-1 administered as a short intravenous infusion every six weeks. Doses

ranged from 50 mg/m² to 1000 mg/m².[4]
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Primary Objective: To determine the maximum tolerated dose (MTD) and assess the safety

and toxicity of ADH-1.[4]

Secondary Objectives: To evaluate the pharmacokinetic profile of ADH-1 and to observe any

preliminary evidence of anti-tumor activity.[4]

Response Assessment: Tumor response was assessed every six weeks using Response

Evaluation Criteria in Solid Tumors (RECIST). Dynamic contrast-enhanced magnetic

resonance imaging (DCE-MRI) was used to assess target lesions.[4]

ADH-1 Phase II Trial in Combination with Melphalan for
Advanced Extremity Melanoma

Study Design: An open-label, single-arm, multicenter Phase II study.[5]

Patient Population: Patients with American Joint Committee on Cancer (AJCC) stage IIIB or

IIIC extremity melanoma.[5]

Intervention: 4,000 mg of ADH-1 administered intravenously on days 1 and 8, in combination

with melphalan delivered regionally via isolated limb infusion (ILI) on day 1.[5]

Primary Endpoint: Response at 12 weeks determined by RECIST criteria.[5]

Secondary Endpoints: Pharmacokinetics of ADH-1 and N-cadherin expression in

pretreatment tumor tissue.[5]

Mandatory Visualizations
N-cadherin Signaling Pathway in Cancer
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Caption: N-cadherin signaling pathway and the inhibitory action of ADH-1.

Experimental Workflow of a Phase I Dose-Escalation
Trial
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Caption: A typical experimental workflow for a Phase I dose-escalation clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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